Cochlearine

Description

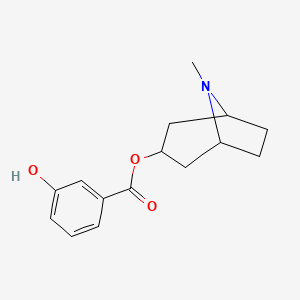

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-16-11-5-6-12(16)9-14(8-11)19-15(18)10-3-2-4-13(17)7-10/h2-4,7,11-12,14,17H,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJADCNKLFKWRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294105 | |

| Record name | Cochlearine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52418-07-2 | |

| Record name | MLS002695240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cochlearine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Cochlearine

Botanical Sources and Phytogeographical Distribution of Cochlearine

This compound is predominantly found in plants belonging to the Brassicaceae family, a large and diverse family of flowering plants.

The primary and most well-documented natural source of this compound is Cochlearia officinalis, commonly known as scurvy-grass or spoonwort smolecule.combiocrick.comresearchgate.netosf.iowikipedia.orgnih.govchemfaces.comrhs.org.ukincrediblevegetables.co.uk. This species is a perennial herb native to temperate and arctic regions of the Northern Hemisphere, often found in coastal areas, cliff-tops, and salt marshes due to its high salt tolerance wikipedia.org.

A comprehensive screening study by Brock et al. (2006) investigated the presence of this compound in various Cochlearia species. This research confirmed that all ten Cochlearia species examined contained this compound, alongside tropine (B42219) and pseudotropine biocrick.comresearchgate.netnih.govchemfaces.comresearchgate.net. Crucially, this study also established that, with the exception of Cochlearia species, no other members of the Brassicaceae family were found to contain this compound researchgate.netnih.govresearchgate.net. The Brassicaceae family itself is globally distributed, with a high concentration of species in temperate regions, particularly around the Mediterranean basin and Central Asia bsmrau.netresearchgate.netmicrobenotes.comharvard.edu. While the family is known for economically important crops like cabbage and mustard, this compound's presence is specifically confined to the Cochlearia genus within this family harvard.edu.

Beyond the Cochlearia genus, this compound has been identified in other plant families, although its prevalence and accumulation patterns in these sources are less extensively studied. Studies have reported this compound as a component in certain Elaeocarpus plants, including Sloanea woodiana and Elaeocarpus bancroftii, within the Elaeocarpaceae family smolecule.com. Additionally, this compound has been detected in methanolic extracts of Annona squamosa seeds, where molecular docking analyses indicated its presence among other identified compounds researchgate.net. It is important to note that distinct compounds named "Cochlearines A and B" have also been isolated from the fungus Ganoderma cochlear, but these are separate metabolites from the plant-derived alkaloid this compound biocrick.comchemfaces.com.

Within Cochlearia species, the leaves are recognized as the primary source of active ingredients, including this compound osf.io. The biosynthesis of this compound in these plants involves enzymatic pathways that utilize precursors derived from amino acids like ornithine, leading to the formation of tropine, which is then esterified smolecule.com. Related nortropane alkaloids, known as calystegines, are also found in Cochlearia species and can accumulate significantly in the leaves, reaching up to 0.5% of the dry mass biocrick.comresearchgate.netnih.govchemfaces.comresearchgate.net.

Advanced Extraction and Chromatographic Techniques for this compound Isolation and Purification

The isolation and purification of this compound from plant matrices require sophisticated extraction and chromatographic techniques to obtain the compound in high purity for scientific study.

Solvent extraction remains a fundamental method for isolating this compound from its botanical sources, particularly Cochlearia officinalis smolecule.com. The process typically involves the use of organic solvents that can effectively dissolve the alkaloid. Commonly employed solvents for the extraction and subsequent purification of this compound include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) biocrick.comchemfaces.com. The efficiency of solvent extraction is influenced by factors such as solvent polarity, temperature, extraction time, and the physical state of the plant material, all of which contribute to enhancing the solubility and diffusion of this compound from the plant matrix ijresm.com.

Chromatographic techniques are indispensable for achieving high-purity this compound. Preparative High-Performance Liquid Chromatography (HPLC) is a widely utilized method for both the isolation and purification of natural products, including alkaloids like this compound biocrick.comijresm.combiocrick.comevotec.comrotachrom.comingenieria-analitica.com. HPLC systems, when optimized, can yield this compound with purities exceeding 98% biocrick.com. Gas Chromatography (GC) can also play a role, particularly in initial phytochemical analysis or for specific separation steps, as indicated by its use in analyzing methanolic extracts containing this compound researchgate.net.

The overarching goal of preparative chromatography is to isolate the compound of interest (CoI) in the maximum possible quantity and purity within the shortest timeframe rotachrom.com. This necessitates careful method development, focusing on optimizing parameters such as sample concentration, injection volume, and mobile phase composition to achieve adequate resolution between this compound and any co-extracted impurities evotec.comrotachrom.comingenieria-analitica.comrssl.comed.gov.

While specific emerging technologies tailored for this compound are not extensively detailed, general advancements in natural product isolation offer potential avenues. Green extraction methods, such as supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE), are increasingly employed to enhance efficiency, reduce solvent consumption, and minimize environmental impact nih.govgoogle.com.

For larger-scale production, the principles of scale-up are critical. This involves translating optimized analytical chromatographic methods to preparative scales, carefully managing column loading capacities, and ensuring efficient collection of purified fractions evotec.comingenieria-analitica.comrssl.comnih.gov. Chemical synthesis also presents an alternative route, with laboratory synthesis involving the esterification of tropine with 3-hydroxybenzoic acid under acidic conditions smolecule.com. Developing efficient synthetic pathways is considered crucial for facilitating further research and potential large-scale production of this compound smolecule.com.

Structural Elucidation and Stereochemical Analysis of Cochlearine

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Cochlearine Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds like this compound. High-resolution NMR techniques, particularly two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide detailed information about the connectivity of atoms and the spatial proximity of protons and carbons within the molecule numberanalytics.compitt.edu. These methods allow for the assignment of chemical shifts and coupling constants, which are diagnostic for specific functional groups and structural motifs. For this compound, NMR data would be crucial in identifying the tropane (B1204802) ring system, the ester linkage, and the position of the hydroxyl group on the benzoate (B1203000) moiety. The characteristic signals arising from the methyl group attached to the nitrogen atom of the tropane ring, the protons and carbons of the bicyclic system, and the aromatic protons and carbons of the 3-hydroxybenzoate ester would be meticulously analyzed to confirm its proposed structure as the 3-hydroxybenzoic acid ester of tropine (B42219) smolecule.comebi.ac.ukresearchgate.net.

Mass Spectrometry (MS) Techniques for this compound Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass Spectrometry (MS) plays a vital role in confirming the molecular formula and providing insights into the fragmentation pathways of this compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can generate molecular ions, allowing for the precise determination of the molecular weight numberanalytics.comshu.edu. For this compound, with a proposed molecular formula of C₁₅H₁₉NO₃ and a molecular weight of approximately 261.32 g/mol smolecule.comebi.ac.ukbiosynth.comwikidata.org, MS data would confirm these values. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by revealing characteristic fragments resulting from the cleavage of the ester bond or within the tropane ring system numberanalytics.comshu.edu. This fragmentation analysis aids in distinguishing this compound from structurally similar compounds and provides supporting evidence for the connectivity of its constituent parts.

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound (If applicable for its crystal forms)

X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds, including their absolute stereochemistry and conformation nih.govlibretexts.orgwikipedia.org. If this compound can be crystallized, X-ray diffraction analysis would involve exposing the crystal to X-rays and analyzing the resulting diffraction pattern. This process allows for the calculation of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined nih.govwikipedia.org. This technique is particularly powerful for establishing the absolute configuration at chiral centers, which is critical for understanding the stereochemical identity of this compound. The conformation of the molecule in the solid state, including the orientation of the ester linkage and the tropane ring, can also be elucidated through this method nih.govlibretexts.org.

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are employed to determine the stereochemical configuration of chiral molecules pdx.edu. These techniques measure the differential absorption of left and right circularly polarized light by chiral compounds. The resulting CD or ORD spectra provide characteristic fingerprints that can be used to assign the absolute configuration of chiral centers, especially when compared with theoretical calculations or known standards pdx.edulumenlearning.com. For this compound, which possesses chiral centers within its tropane ring system, these methods would be instrumental in confirming its specific stereochemistry, complementing information obtained from NMR and X-ray crystallography.

Comparative Structural Analysis with Related Tropane Alkaloids and Esters

This compound belongs to the broader class of tropane alkaloids, which includes well-known compounds like atropine (B194438) and scopolamine (B1681570) silae.itnih.gov. A comparative structural analysis involves examining the similarities and differences between this compound and these related alkaloids, as well as other tropane esters. This comparison helps to understand how structural variations influence chemical properties and potentially biological activities smolecule.comsilae.itnih.gov. For instance, understanding the specific ester linkage and the position of the hydroxyl group in this compound, as opposed to other tropane esters found in plants, provides context for its unique characteristics smolecule.comresearchgate.net. This analysis also aids in tracing evolutionary pathways of alkaloid biosynthesis and understanding the distribution of tropane alkaloids across different plant families researchgate.netsilae.itnih.govidexlab.com.

Biosynthetic Pathways of Cochlearine

Elucidation of Precursor Incorporation and Enzymatic Steps in Cochlearine Biosynthesis

The biosynthesis of this compound is a complex, multi-step process involving the assembly of two distinct molecular fragments: the tropine (B42219) moiety and the 3-hydroxybenzoic acid moiety, which are then joined by an ester linkage.

Role of Amino Acid Precursors (e.g., Ornithine, Phenylalanine) in Tropine Moiety Formation

The tropane (B1204802) ring system, a core structure in many alkaloids including tropine, is primarily derived from amino acids. L-ornithine and L-arginine are the principal amino acid precursors for the tropane skeleton researchgate.netnih.govmdpi.comresearchgate.net. The pathway typically begins with the decarboxylation of ornithine or arginine to form putrescine researchgate.netnih.govmdpi.comthieme-connect.com. Putrescine is then methylated to N-methylputrescine, a crucial intermediate researchgate.netnih.govmdpi.com. Further enzymatic modifications, including oxidation and cyclization, lead to the formation of 4-methylaminobutanal, which cyclizes to the N-methyl-Δ¹-pyrrolinium cation researchgate.netnih.govmdpi.comthieme-connect.com. This cation undergoes a condensation reaction, potentially with malonyl-CoA, catalyzed by enzymes like a polyketide synthase and a cytochrome P450 (e.g., AbCYP82M3 in Atropa belladonna), to form tropinone (B130398) nih.govmsu.edu. Tropinone is then stereoselectively reduced to tropine (3α-tropanol) by tropinone reductase I (TR-I) nih.gov.

Biosynthesis of the 3-Hydroxybenzoic Acid Moiety

The 3-hydroxybenzoic acid component of this compound originates from the aromatic amino acid phenylalanine researchgate.netthieme-connect.comscispace.com. The biosynthesis involves the conversion of phenylalanine into phenylpyruvate, followed by transamination to phenyllactate nih.govmsu.edu. While the precise enzymatic steps leading to 3-hydroxybenzoic acid from phenyllactate in Cochlearia species are not fully detailed in the literature, it is understood that phenylalanine serves as the ultimate precursor for this aromatic acid moiety thieme-connect.com. Studies on related tropane alkaloids suggest that phenylalanine is channeled into specialized metabolism via enzymes like aromatic amino acid aminotransferases (ArATs) nih.govmsu.edu.

Enzymatic Esterification Linking Tropine and 3-Hydroxybenzoic Acid

The final step in this compound biosynthesis involves the esterification of tropine with 3-hydroxybenzoic acid smolecule.comrasayanjournal.co.in. This process is catalyzed by specific esterification enzymes. While the exact enzymes responsible for this compound esterification are not explicitly identified in the provided literature, studies on other tropane alkaloids, such as hyoscyamine (B1674123) and scopolamine (B1681570), indicate the involvement of specific acyltransferases. For instance, in Atropa belladonna, the formation of littorine (B1216117) (an ester precursor) involves a UDP-glucosyltransferase (UGT84A27) and a littorine synthase, a serine carboxypeptidase-like acyltransferase msu.edu. This highlights that such esterification reactions in plants are typically enzyme-mediated, often involving acyl-CoA or activated sugar esters as intermediates msu.edumdpi.comnih.gov.

Genetic and Molecular Biology Approaches for Identifying and Characterizing this compound Biosynthetic Enzymes

Identifying the genes and enzymes responsible for this compound biosynthesis employs established molecular biology techniques used for elucidating plant secondary metabolite pathways researchgate.net. A common strategy involves homology-based cloning , where conserved regions of known enzyme classes involved in similar pathways (e.g., in other tropane alkaloid-producing plants) are used to design oligonucleotide primers researchgate.net. These primers are then used in polymerase chain reaction (PCR) to amplify candidate genes from plant cDNA libraries researchgate.net.

Other approaches include transcriptome analysis to identify genes that are highly expressed in tissues or at developmental stages where this compound is actively synthesized nih.gov. Functional characterization of candidate genes is typically performed by expressing the identified genes in heterologous systems (e.g., E. coli or yeast) or by gene silencing (e.g., RNA interference) in the plant itself to observe the effect on this compound production researchgate.netnih.govmdpi.com. Proteomic studies combined with mass spectrometry can also aid in identifying enzymes present in specific tissues or cellular compartments involved in the pathway researchgate.net.

Metabolic Engineering Strategies for Modulating this compound Production in Plant Systems

Metabolic engineering offers powerful tools to enhance the production of valuable secondary metabolites like this compound in plants mdpi.comfrontiersin.org. Key strategies include:

Suppression of Competing Pathways: Identifying and downregulating genes involved in pathways that divert precursors away from this compound synthesis can redirect metabolic resources towards the desired compound mdpi.comfrontiersin.org.

Introduction of Heterologous Genes: If specific enzymes required for this compound biosynthesis are not present or are inefficient in Cochlearia officinalis, genes encoding these enzymes from other organisms could be introduced into the plant mdpi.comfrontiersin.org.

Optimization of Precursor Supply: Enhancing the availability of primary metabolites like ornithine, arginine, and phenylalanine that feed into the this compound pathway can also improve yields.

Elicitation: Applying biotic or abiotic stressors can activate plant defense responses, often leading to increased secondary metabolite production, including alkaloids mdpi.com.

These strategies, often employed in combination, aim to optimize the plant's metabolic machinery for increased this compound output mdpi.comrsc.org.

Data Table: Key Precursors and Intermediates in this compound Biosynthesis

| Moiety | Precursor Amino Acid | Key Intermediates | Final Component |

| Tropine Moiety | L-Ornithine/L-Arginine | Putrescine → N-methylputrescine → 4-methylaminobutanal → N-methyl-Δ¹-pyrrolinium cation → Tropinone → Tropine (3α-tropanol) | Tropine |

| 3-Hydroxybenzoic Acid Moiety | Phenylalanine | Phenylpyruvate → Phenyllactate → (Enzymatic modifications leading to 3-hydroxybenzoic acid) | 3-Hydroxybenzoic Acid |

| This compound Formation | N/A | Esterification of Tropine with 3-Hydroxybenzoic Acid (Enzyme-catalyzed) | This compound |

List of Compounds Mentioned:

this compound

Tropine

3-Hydroxybenzoic acid

L-Ornithine

L-Arginine

Putrescine

N-methylputrescine

4-methylaminobutanal

N-methyl-Δ¹-pyrrolinium cation

Tropinone

3α-tropanol (Tropine)

Phenylalanine

Phenylpyruvate

Phenyllactate

Malonyl-CoA

Hyoscyamine

Scopolamine

Littorine

Cocaine

Synthetic Approaches and Chemical Derivatization of Cochlearine

Conventional Chemical Synthesis of Cochlearine via Esterification of Tropine (B42219) with 3-Hydroxybenzoic Acid

The most direct chemical synthesis of this compound involves the esterification of tropine with 3-hydroxybenzoic acid smolecule.com. This reaction typically requires acidic conditions to facilitate the formation of the ester linkage between the hydroxyl group of tropine and the carboxyl group of 3-hydroxybenzoic acid.

Reaction Mechanism: The process involves the activation of the carboxylic acid, often through acid catalysis, followed by nucleophilic attack by the hydroxyl group of tropine. Water is eliminated during this condensation reaction mdpi.com.

Conditions: While specific conditions for this compound synthesis are not extensively detailed in the provided search results, general esterification protocols for similar compounds involve reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) or acid catalysts such as sulfuric acid mdpi.comrasayanjournal.co.in.

Strategies for the Preparation of Semi-Synthetic this compound Analogues and Derivatives

The creation of this compound analogues and derivatives allows for the exploration of structure-activity relationships and the development of compounds with potentially enhanced or novel properties. These modifications typically target either the tropane (B1204802) ring system or the 3-hydroxybenzoic acid moiety.

The tropane scaffold, characterized by its 8-azabicyclo[3.2.1]octane core, offers several positions for structural modification. Research into tropane alkaloid synthesis has explored various methods to functionalize this core structure.

N-Substitution: Modifications at the nitrogen atom (N8) of the tropane ring can significantly influence the pharmacological profile of the resulting compounds acs.org. While this compound itself is N-methylated, other synthetic strategies might explore different N-substituents or even N-demethylated (nortropane) analogues.

Stereochemical Control: The tropine moiety in this compound possesses stereocenters. Developing synthetic routes that allow for control over the stereochemistry at positions like C3 (where the ester linkage occurs) is crucial for creating specific isomers and understanding their biological relevance au.dkresearchgate.net.

Functionalization at other positions: Research has focused on developing methodologies for functionalizing other positions on the tropane ring, such as C6 and C7, to create diverse analogues acs.org. For instance, strategies involving vinyl aziridine (B145994) rearrangement have been employed to access trop-6-ene intermediates, which can then be further functionalized acs.orgnih.gov.

The 3-hydroxybenzoic acid portion of this compound can also be modified to generate new derivatives.

Hydroxyl Group Modification: The phenolic hydroxyl group at the 3-position can be alkylated, acylated, or otherwise derivatized. For example, studies on 3-hydroxybenzoic acid itself have explored etherification and esterification reactions to create various derivatives with potential biological activities rasayanjournal.co.ind-nb.info.

Aromatic Ring Substitution: Substituents can be introduced onto the aromatic ring of the benzoic acid moiety. This could involve halogenation, nitration, or the addition of alkyl or alkoxy groups, leading to a library of analogues with altered electronic and steric properties.

Isomeric Variations: While this compound specifically uses 3-hydroxybenzoic acid, research into hydroxybenzoic acid derivatives also includes its isomers, such as 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid (p-hydroxybenzoic acid) researchgate.netwikipedia.org. These isomers could be esterified with tropine to yield related compounds, expanding the scope of potential analogues.

Development of Novel Synthetic Methodologies Applicable to the this compound Tropane Scaffold

Beyond conventional esterification, advancements in synthetic organic chemistry have introduced novel methodologies for constructing the tropane scaffold, which can be applied to the synthesis of this compound and its analogues.

Catalytic Asymmetric Synthesis: Significant efforts have been made to develop catalytic asymmetric syntheses of tropane alkaloids, aiming for high enantioselectivity and efficiency au.dkresearchgate.netthieme-connect.comresearchgate.net. These approaches often involve organocatalysis or metal catalysis to construct the bicyclic tropane core with controlled stereochemistry. For instance, strategies employing [3+3]-annulation processes or 1,3-dipolar cycloadditions have been reported for creating tropane skeletons au.dkresearchgate.net.

Radical Chemistry: Novel routes utilizing radical chemistry have been explored for the synthesis of tropane and related alkaloid skeletons, offering alternative pathways to construct the core structure researchgate.net.

Biomimetic Synthesis: Inspired by natural biosynthetic pathways, biomimetic approaches aim to replicate or mimic enzymatic processes in chemical synthesis, offering elegant routes to complex molecules like tropane alkaloids bris.ac.uk.

Late-Stage Functionalization: Strategies that allow for late-stage diversification of the tropane scaffold are highly valuable for generating libraries of analogues. These methods focus on introducing modifications at key positions (N8, C3, C6, C7) after the core tropane structure has been assembled acs.org.

Biological Activities and Molecular Mechanisms of Action of Cochlearine Pre Clinical, in Vitro and in Vivo Models

Investigation of Cochlearine's Modulatory Effects on Cellular Pathways and Receptors

The modulatory effects of this compound on cellular pathways and receptors are an area of ongoing investigation. Its tropane (B1204802) alkaloid structure suggests potential interactions with the nervous system.

This compound has been reported to interact with neurotransmitter receptors, indicating a potential influence on synaptic transmission smolecule.com. Neurotransmitters are signaling molecules that bind to specific receptors on target cells, modulating neuronal activity, which can result in excitation, inhibition, or other modulatory effects wikipedia.orgsci-hub.seyoutube.com. While the specific neurotransmitter receptors targeted by this compound and the precise nature of these interactions require further elucidation, its tropane alkaloid classification suggests a capacity to engage with systems involved in neural signaling smolecule.comscience.gov.

Direct evidence detailing this compound's specific impact on ion channels, including T-type calcium channels such as Cav3.1, is not extensively documented in the provided research. T-type calcium channels (Cav3 family) are known for their low voltage activation and rapid inactivation, playing roles in cellular excitability and various physiological processes, including those in the cochlea nih.govnih.govfrontiersin.orgbiomolther.orgmdpi.comnih.gov. Related compounds within the tropane alkaloid class, or other molecules affecting similar pathways, may interact with these channels, but specific studies on this compound's direct modulation of Cav3.1 channels or other ion channels are limited smolecule.comnih.gov.

Mechanistic Studies of this compound's Antimicrobial Properties at the Cellular and Molecular Levels

This compound exhibits potential antimicrobial properties, with research suggesting that these effects may stem from interactions with bacterial cell membranes, leading to disruption and subsequent cell death smolecule.com. Antimicrobial mechanisms generally involve targeting essential bacterial components such as cell walls, protein synthesis machinery, or cellular membranes openstax.orgmdpi.comfrontiersin.orgnih.govmdpi.com. While these general mechanisms are understood, the specific molecular targets and pathways through which this compound exerts its antimicrobial effects are not yet fully detailed.

Antioxidant Mechanisms and Radical Scavenging Activity of this compound

Research indicates that this compound may possess antioxidant properties smolecule.com. Antioxidant compounds typically function by scavenging free radicals, preventing oxidative damage to biomolecules, or chelating metal ions that can catalyze radical formation mdpi.comnih.govscirp.orgresearchgate.net. Common mechanisms include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET–PT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF) mdpi.com. However, specific studies detailing the radical scavenging mechanisms or antioxidant pathways employed by this compound itself are not extensively available in the reviewed literature.

Gene Expression and Proteomic Analysis of this compound-Induced Cellular Changes in Model Systems

No specific studies detailing this compound's impact on gene expression or proteomic profiles in model systems were identified in the provided search results. Gene expression and proteomic analyses are crucial for understanding how compounds induce cellular changes, revealing alterations in protein abundance and functional pathways nih.govembopress.orgelifesciences.orgfrontiersin.orgnih.gov. While these techniques are widely used to investigate cellular responses to various stimuli, direct applications to this compound-induced changes have not been reported in the available data.

Identification of Molecular Targets and Ligand-Binding Dynamics of this compound

The identification of molecular targets and the study of ligand-binding dynamics are critical for understanding a compound's pharmacological action biorxiv.orgmdpi.comfrontiersin.orgnih.govbiorxiv.org. This compound has been included in molecular docking studies, suggesting its potential to bind to specific protein targets. For instance, in an in silico study investigating potential anti-cancer properties, this compound was docked against proteins 3ERT and 2J5F, indicating a potential for interaction with these targets researchgate.net.

Table 1: Identified Molecular Targets for this compound in In Silico Studies

| Target Protein | Potential Interaction/Binding | Context | Reference |

| 3ERT | Lower binding affinity | Breast cancer anti-cancer study | researchgate.net |

| 2J5F | Lower binding affinity | Breast cancer anti-cancer study | researchgate.net |

These findings highlight the initial steps in identifying potential molecular targets for this compound, though further experimental validation is required to confirm these interactions and understand their functional implications.

Compound List:

this compound

Structure Activity Relationship Sar Studies of Cochlearine and Its Analogues

Systematic Elucidation of Structural Motifs Correlated with Specific Biological Activities

SAR studies on tropane (B1204802) and piperidine-based analogues have identified several key structural motifs that are crucial for their biological activity, primarily as inhibitors of monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

The Tropane/Piperidine Core: The bicyclic [3.2.1] tropane skeleton is a fundamental structural element. wikipedia.orgnih.gov Studies on piperidine-based analogues, which can be considered "truncated" versions of the tropane structure, have shown that this core scaffold is essential for binding to monoamine transporters. nih.gov The rigidity and stereochemistry conferred by the bicyclic system play a significant role in the orientation of the molecule within the binding pocket of the transporters.

The N-Methyl Group: The N-methyl group on the tropane ring is a common feature among many biologically active alkaloids. However, its modification has been shown to significantly impact both potency and selectivity. nih.govresearchgate.net

N-Demethylation: Removal of the methyl group to yield a secondary amine (a "nor-" analogue) generally leads to an increase in activity at the SERT and NET, with only modest changes in DAT affinity. nih.govutmb.edu

N-Alkylation: The introduction of other N-alkyl substituents, especially those with polar groups, tends to decrease the activity at all three monoamine transporters. nih.gov

The 3-Position Ester Functionality: Cochlearine possesses a benzoate (B1203000) ester at the 3α position of the tropane ring. This ester group is a critical determinant of activity.

Ester Replacement: Replacing the ester group with more metabolically stable functionalities, such as an alcohol, can maintain or slightly alter the potency at DAT. For instance, the corresponding alcohol analogue of a piperidine-based compound showed a similar potency at DAT to its ester counterpart. nih.gov This suggests that while the ester is important, it may not be the sole contributor to binding affinity.

Ester Orientation: The stereochemistry of the substituent at the 3-position is crucial. For tropane alkaloids, the 3β-isomers are often more potent at the DAT than the 3α-isomers.

The Aromatic Ring: The nature and substitution pattern of the aromatic ring of the benzoate ester play a vital role in determining the potency and selectivity of the compound.

Substitution Pattern: In a series of 3,4-disubstituted piperidines, a naphthyl substitution was found to be particularly effective. The (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate was identified as a highly potent ligand at both DAT and SERT. nih.gov

Aryl Substituents: For meperidine analogues, which share a piperidine core, various aryl substitutions have been explored. A 2-naphthyl derivative was found to be the most potent ligand at the SERT. researchgate.net

The following table summarizes the general SAR trends for tropane and piperidine analogues relevant to the structure of this compound.

| Structural Modification | Effect on DAT Activity | Effect on SERT Activity | Effect on NET Activity | Reference(s) |

| N-Demethylation | Modest Change | Increased | Increased | nih.govutmb.edu |

| N-Alkylation (with polar groups) | Decreased | Decreased | Decreased | nih.gov |

| Ester to Alcohol Replacement | Similar Potency | - | - | nih.gov |

| Naphthyl Substitution on Aromatic Ring | Potent | Potent | - | nih.gov |

Identification of Pharmacophores and Key Functional Groups Essential for this compound Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. patsnap.com For tropane alkaloid analogues that act as monoamine transporter inhibitors, the key pharmacophoric features can be inferred from SAR studies.

The essential functional groups for the activity of this compound and its analogues are:

The Basic Nitrogen: The tertiary amine in the tropane ring is a critical feature. At physiological pH, this nitrogen is protonated, forming a cationic head that is believed to interact with an anionic site in the transporter protein. The "caged" nature of this nitrogen atom within the tropane skeleton is considered important for its interaction with certain receptors.

The Ester Group: The benzoate ester at the 3-position is a key hydrogen bond acceptor. The carbonyl oxygen can form hydrogen bonds with amino acid residues in the binding site of the transporter.

The Aromatic Ring: The phenyl ring of the benzoate group provides a hydrophobic region that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in the receptor. The hydroxyl group on the phenyl ring of this compound can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions within the binding site.

A general pharmacophore model for a tropane-based monoamine transporter inhibitor would include:

A positively ionizable feature (the tropane nitrogen).

A hydrogen bond acceptor (the ester carbonyl).

A hydrophobic aromatic feature (the phenyl ring).

A hydrogen bond donor/acceptor (the hydroxyl group on the phenyl ring).

The spatial arrangement of these features is dictated by the rigid tropane scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

For a series of synthesized tropane-containing compounds tested against breast cancer cell lines (MCF7), a statistically significant 2D-QSAR model was developed. researchgate.net Such models typically correlate biological activity with various molecular descriptors, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.

Spatial descriptors: These relate to the three-dimensional shape and size of the molecule.

A hypothetical QSAR study on this compound derivatives would likely involve the synthesis of a series of analogues with variations in the substituent on the phenyl ring and the N-alkyl group. The biological activity of these compounds would be determined, and a QSAR model would be generated to correlate this activity with calculated molecular descriptors. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Rational Design of Focused Libraries for SAR Elucidation

The rational design of combinatorial libraries is a powerful strategy for systematically exploring the SAR of a lead compound. researchgate.net For this compound, a focused library could be designed to probe the importance of the key functional groups identified in the pharmacophore model.

The design of such a library would involve a scaffold-based approach, using the tropane ring as the central scaffold. Variations would be introduced at specific positions to create a diverse set of analogues.

Key areas for diversification in a this compound-focused library would include:

The N-8 Position: A variety of alkyl and aryl-alkyl groups could be introduced to explore the steric and electronic requirements at this position. This would build upon the findings that N-modification significantly affects activity. nih.govresearchgate.net

The C-3 Ester: The benzoate ester could be replaced with other esters (aliphatic and aromatic) to probe the influence of different electronic and steric properties of the acid moiety. Additionally, the ester could be replaced with other functional groups like amides or ethers to assess the importance of the ester linkage itself.

The Phenyl Ring: A diverse set of substituents could be introduced onto the phenyl ring to explore the effects of electron-donating and electron-withdrawing groups, as well as steric bulk, on biological activity. The position of the hydroxyl group could also be varied.

The following table outlines a potential design for a focused library of this compound analogues.

| Scaffold Position | R1 (N-8) | R2 (C-3 Ester) | R3 (Phenyl Substituent) |

| Variation 1 | -CH3 (this compound) | Benzoate | -H |

| Variation 2 | -H | Benzoate | -Cl |

| Variation 3 | -CH2CH3 | Benzoate | -OCH3 |

| Variation 4 | -CH3 | Acetate | -OH |

| Variation 5 | -CH3 | Naphthoate | -NO2 |

By synthesizing and screening such a library, a detailed SAR map for this compound could be constructed, providing valuable information for the development of new therapeutic agents based on this natural product scaffold.

Chemoinformatics and Computational Studies of Cochlearine

Molecular Docking and Molecular Dynamics Simulations of Cochlearine-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. meilerlab.orgmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. meilerlab.org This method evaluates various binding modes and ranks them based on scoring functions, which estimate the binding affinity. mdpi.comnih.gov For this compound, docking studies could elucidate its potential binding to various receptors, enzymes, or ion channels, providing hypotheses about its mechanism of action.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, revealing the stability of the interaction and the conformational changes that may occur upon binding. youtube.commdpi.com By simulating the atomic motions of the system, MD can validate the stability of docking poses and offer deeper insights into the thermodynamics of binding. mdpi.commdpi.comnih.gov

As of this writing, a review of publicly accessible scientific literature reveals no specific molecular docking or molecular dynamics simulation studies focused exclusively on this compound. Such studies would be invaluable for identifying its potential biological targets and understanding the structural basis of its activity.

Hypothetical Application Workflow:

Target Identification: Potential protein targets for this compound would be identified based on the activities of structurally similar alkaloids.

System Preparation: High-resolution 3D structures of the selected targets would be obtained from databases like the Protein Data Bank (PDB). The 3D structure of this compound would be generated and optimized. nih.gov

Molecular Docking: Docking software (e.g., AutoDock, Glide) would be used to predict the binding pose of this compound within the active or allosteric sites of the targets. mdpi.commdpi.com

MD Simulation: The most promising docked complexes would be subjected to MD simulations using packages like GROMACS or AMBER to assess the stability of the interactions and calculate binding free energies. mdpi.comnih.gov

Quantum Chemical Calculations for Electronic Structure, Conformation, and Reactivity Profiling of this compound

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on its electronic structure. nih.gov Methods like Density Functional Theory (DFT) are widely used to investigate molecular geometry, electronic distribution, and reactivity. wikipedia.orgresearchgate.net

These calculations can provide valuable data on:

Optimized Molecular Geometry: Determining the most stable 3D conformation of this compound.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for predicting how the molecule will interact with other species. mdpi.com

Reactivity Descriptors: The HOMO-LUMO energy gap can indicate the chemical reactivity and kinetic stability of the molecule.

Spectroscopic Properties: Predicting spectroscopic signatures (e.g., NMR, IR) that can aid in experimental characterization.

Currently, there are no specific published studies detailing comprehensive quantum chemical calculations for this compound. Such research would provide a fundamental understanding of its physicochemical properties and reactivity, which is essential for rational drug design and development.

In Silico Prediction of this compound's Potential Biological Activities and Mechanistic Pathways

In silico prediction involves using computational models, often based on machine learning or quantitative structure-activity relationships (QSAR), to forecast the biological activities and pharmacokinetic properties of a molecule. qima-lifesciences.comnih.gov These predictive models are built from large datasets of compounds with known properties. nih.gov

For this compound, in silico tools could be used to predict:

Pharmacokinetic Properties (ADME): Absorption, Distribution, Metabolism, and Excretion profiles, which are critical for a compound's viability as a drug. nih.gov

Biological Activity Spectra: Predicting potential therapeutic targets and side effects based on its chemical structure.

Toxicity: Estimating potential toxicity risks without the need for extensive experimental testing. nih.gov

While dedicated in silico predictive studies for this compound have not been published, the structural information available in chemical databases can be used as input for various publicly and commercially available predictive platforms. nih.govchemrxiv.org Such analyses would be instrumental in guiding future experimental investigations into the therapeutic potential of this compound.

Cheminformatics Databases and Data Mining for this compound-Related Compounds and Their Properties

Cheminformatics databases are essential repositories of chemical and biological information, serving as a primary resource for data mining and computational studies. neovarsity.orgucdavis.eduumich.edu this compound is cataloged in several major public databases, which provide foundational data for chemoinformatic analysis.

PubChem: The PubChem database, maintained by the National Center for Biotechnology Information (NCBI), contains a detailed entry for this compound under the Compound ID (CID) 261618. nih.gov This entry consolidates its chemical structure, identifiers, and computed physicochemical properties.

ChEMBL: ChEMBL, hosted by the European Bioinformatics Institute (EMBL-EBI), is a manually curated database of bioactive molecules with drug-like properties. ebi.ac.ukebi.ac.uk this compound is registered with the ChEMBL ID CHEMBL1904999. nih.gov While there is currently no bioactivity data linked to this entry, its presence facilitates the integration of future experimental results into the public domain.

ZINC Database: The ZINC database is a free, curated collection of commercially available compounds specifically prepared for virtual screening. wikipedia.orgnih.govnih.gov Searching databases like ZINC for compounds structurally similar to this compound can be a powerful strategy for identifying novel molecules with potentially similar biological activities, a process known as ligand-based virtual screening. docking.org

The data available in these databases are crucial for computational research. They provide the necessary inputs for molecular modeling, serve as a basis for similarity searching to find related compounds, and are used to build and validate predictive QSAR models. neovarsity.org

Interactive Data Table: Identifiers for this compound

| Identifier Type | Value | Source |

|---|---|---|

| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxybenzoate | nih.gov |

| Molecular Formula | C15H19NO3 | nih.govphytopurify.com |

| CAS Number | 52418-07-2 | nih.gov |

| PubChem CID | 261618 | nih.gov |

| ChEMBL ID | CHEMBL1904999 | nih.gov |

| Canonical SMILES | CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC=C3)O | nih.gov |

| InChIKey | OJADCNKLFKWRHJ-UHFFFAOYSA-N | nih.gov |

Interactive Data Table: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 261.32 g/mol | nih.govphytopurify.com |

| XLogP3 | 2.1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Exact Mass | 261.136494 g/mol | nih.gov |

| Topological Polar Surface Area | 50.0 Ų | nih.gov |

| Heavy Atom Count | 19 | nih.gov |

Analytical and Bioanalytical Methodologies for Cochlearine Research

Development of Advanced Spectroscopic Techniques for Cochlearine Detection and Quantification in Complex Biological and Botanical Matrices

Spectroscopic techniques are indispensable for the structural elucidation of complex natural products. In the analysis of compounds structurally related to this compound, such as cochlearin B, a suite of advanced spectroscopic methods including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry have proven essential for full characterization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques are powerful tools for determining the precise chemical structure and stereochemistry of alkaloids. While specific NMR data for this compound is not detailed in the available literature, the analysis of related compounds demonstrates the utility of these methods for piecing together the molecular framework. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This compound has been identified in plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS), where its mass-to-charge ratio (m/z) is a key identifier. ijaerd.org Its molecular formula of C₁₅H₁₉NO₃ corresponds to a protonated molecule [M+H]⁺ with a mass of 262.1438, a value used in targeted analysis. core.ac.uk

These spectroscopic methods are foundational in confirming the identity of this compound isolated from plant material or synthesized as a reference standard. researchgate.netnih.gov

Chromatographic (HPLC, GC) and Hyphenated Techniques (e.g., LC-MS, GC-MS/MS) for this compound Profiling and Metabolomics Studies

Chromatography is the cornerstone for separating this compound from the thousands of other compounds present in a crude plant extract. nih.gov When coupled with mass spectrometry, these hyphenated techniques provide unparalleled sensitivity and selectivity for profiling and metabolomics.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis of non-volatile alkaloids. nih.gov For this compound, sample preparation involves extraction from plant material using solvents like 80% methanol, followed by a multi-step liquid-liquid extraction cleanup to remove interfering substances like lipids before analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most prominently cited technique for the detection of this compound. ijaerd.org LC-MS analysis of a crude plant extract from Rivea Hypocrateriformis successfully identified this compound by matching its mass spectrum against a reference database. ijaerd.org Advanced platforms like High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF MS) are used for comprehensive, untargeted metabolomics profiling of plants in the Brassicaceae family, allowing for the simultaneous detection of hundreds of known and unknown semi-polar metabolites, including alkaloids like this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and semi-volatile compounds. dss.go.thresearchgate.net While this compound itself is a relatively non-volatile alkaloid, GC-MS is a vital tool in the broader metabolomic study of Cochlearia and other Brassicaceae plants. It is particularly useful for identifying other classes of secondary metabolites, such as isothiocyanates and their degradation products, which are characteristic of this plant family. mdpi.comnih.govnih.gov This allows for a more complete chemical fingerprint of the botanical matrix in which this compound is found.

Metabolomics studies on Brassicaceae genera integrate these hyphenated techniques to systematically map the complex network of secondary metabolites, including glucosinolates, their precursors, and their breakdown products alongside alkaloids. nih.govresearchgate.net This approach provides a holistic view of the plant's biochemistry and how the profile of compounds, including this compound, may vary. frontiersin.orgresearchgate.net

Interactive Data Table: Chromatographic Techniques in this compound-Related Research

| Technique | Application | Target Compounds/Matrix | Key Findings & Purpose | Citations |

|---|---|---|---|---|

| HPLC | Separation & Quantification | Alkaloids in plant material | Development of validated methods for quality control and fingerprinting of alkaloid-containing plants. | nih.gov |

| LC-MS | Identification & Profiling | Phytochemicals in Rivea Hypocrateriformis | Directly identified this compound as a constituent in a complex plant extract via database matching. | ijaerd.org |

| HPLC-QTOF MS | Metabolomics | Semi-polar metabolites in Brassicaceae | Comprehensive, untargeted profiling to detect and annotate hundreds of metabolites, including flavonoids, glucosinolates, and alkaloids. | nih.gov |

| GC-MS | Identification & Quantification | Volatile compounds (e.g., isothiocyanates) in Brassicaceae | Analysis of characteristic volatile secondary metabolites in plants where this compound is also found, contributing to a full chemical profile. | dss.go.thmdpi.comnih.gov |

Microfluidic and Miniaturized Analytical Platforms for High-Throughput this compound Analysis

Microfluidics, or "lab-on-a-chip" technology, is an emerging field that offers significant advantages for the analysis of complex biological samples, including plant metabolites. nih.gov These platforms manipulate minute volumes of fluids in micro-scale channels, enabling faster analysis times, reduced consumption of samples and reagents, and the potential for high-throughput screening. patsnap.com

The inherent benefits of microfluidic systems make them ideal candidates for advancing research on plant secondary metabolites. They can be designed to integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single device. nih.gov While the application of microfluidic platforms specifically for the analysis of this compound has not been documented in the reviewed literature, the technology holds considerable promise. Its use in general plant cell and metabolite analysis suggests a potential future application for the rapid screening of Cochlearia extracts or for studying the biosynthesis of this compound in cell cultures with high temporal and spatial resolution. patsnap.com

Development of Biosensors for Specific and Sensitive Detection of this compound

Biosensors are analytical devices that combine a biological recognition element (e.g., an antibody, enzyme, or aptamer) with a physical transducer to generate a measurable signal in the presence of a target analyte. nih.gov They offer the potential for rapid, highly specific, and sensitive detection that can be deployed in portable, point-of-need formats. nih.gov

Currently, there is no literature describing a biosensor developed specifically for this compound. However, the principles for their development are well-established. Electrochemical biosensors, for instance, have been widely designed for monitoring various small molecules in food and environmental samples. mdpi.comnih.gov Research into biosensors for other plant-derived compounds provides a roadmap for future work on this compound. For example, methods have been developed to detect isothiocyanates—compounds also relevant to the Brassicaceae family—by measuring their reaction products with proteins like albumin. nih.govnih.gov The development of a this compound-specific biosensor would likely involve generating a highly specific bioreceptor, such as a monoclonal antibody or a synthetic aptamer, that binds to the this compound molecule. This receptor would then be integrated with an electrochemical or optical transducer to create a device capable of specific and sensitive detection. nih.govmdpi.com

Future Perspectives and Emerging Research Avenues for Cochlearine

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Mechanistic Elucidation of Cochlearine Action

A complete understanding of how this compound exerts its biological effects at a molecular level is currently lacking. The integration of "omics" technologies offers a powerful, systems-level approach to close this knowledge gap. These technologies are aimed at the universal detection of genes (genomics), mRNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in a biological sample. nih.gov

Metabolomics, the study of the complete set of small-molecule metabolites within a biological system, can provide a snapshot of the physiological impact of this compound. nih.gov Untargeted metabolomic analysis of cells or tissues treated with this compound could identify significant alterations in metabolic pathways, revealing how the compound affects cellular processes like energy metabolism, oxidative stress, and signaling cascades. nih.govnih.gov This approach has been successfully applied to other plants in the Brassicaceae family, such as horseradish (Armoracia rusticana), to create a comprehensive profile of low-molecular-weight metabolites. nih.gov

Proteomics, which focuses on the entire complement of proteins, is crucial for identifying the direct molecular targets of this compound. Isothiocyanates are known to covalently bind to proteins, particularly at nucleophilic amino acid residues like cysteine. nih.govnih.gov Proteomic techniques can be used to identify these protein targets. nih.gov By incubating cell lysates with this compound and using mass spectrometry-based proteomic analysis, researchers can identify proteins that are covalently modified by the compound. This method has been used to discover cellular targets for other isothiocyanates, providing critical insights into their mechanisms of action. nih.govnih.gov A comprehensive elucidation of the this compound interactome through proteomics would be a significant step toward understanding its function.

Design and Synthesis of Advanced this compound-Based Chemical Probes for Target Validation

Once potential molecular targets are identified through proteomics, the next critical step is validation. The design and synthesis of advanced chemical probes based on the this compound structure are essential for this purpose. mdpi.com These probes are engineered molecules that retain the core bioactive structure of this compound but are modified with reporter tags, such as fluorescent dyes or biotin, allowing for visualization and isolation of target proteins. nih.gov

The synthesis of such probes would involve modifying the this compound molecule to include a linker arm attached to a tag. This process requires careful chemical design to ensure that the modification does not interfere with the compound's original biological activity. mdpi.com Recent advancements in organic synthesis provide various methods for producing isothiocyanates and their derivatives. nih.govrsc.orgchemrxiv.org For instance, a biotin-tagged this compound probe could be used in pull-down assays to isolate its binding partners from cell extracts, confirming the interactions suggested by proteomic studies. Fluorescently tagged probes could be used in cellular imaging to visualize the subcellular localization of this compound and its targets in real-time. foodandnutritionjournal.org The development of these sophisticated chemical tools is a key future avenue for definitively validating the molecular targets of this compound and deciphering its precise mechanism of action. nih.gov

Exploration of Novel Biological Activities and Untapped Molecular Targets

The biological activities of isothiocyanates are diverse, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. foodandnutritionjournal.orgamerigoscientific.commdpi.com These effects are often mediated through the modulation of key cellular pathways, such as the activation of the Nrf2 antioxidant response and the inhibition of the NF-κB inflammatory pathway. nih.govamerigoscientific.com While this compound likely shares some of these properties due to its isothiocyanate functional group, its specific bioactivities have not been thoroughly investigated.

Future research should focus on screening this compound for a wide range of biological effects. Studies could explore its potential as a chemopreventive agent by examining its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to existing chemotherapy drugs. mdpi.comscispace.commdpi.com Its antimicrobial properties against a broad spectrum of bacteria and fungi also warrant investigation. foodandnutritionjournal.org Furthermore, given that different isothiocyanates can have unique molecular targets, it is plausible that this compound possesses novel biological activities distinct from those of well-studied compounds like sulforaphane. nih.gov Systematic screening and target identification studies could uncover untapped therapeutic potential for this specific molecule.

Sustainable Sourcing and Biotechnological Production Strategies for this compound

This compound is naturally found in plants like Cochlearia officinalis (Scurvy-grass), which grows in coastal and mountainous regions of Europe. pfaf.orgwikipedia.org Relying on the collection of wild plants is not a sustainable long-term strategy for producing this compound, especially if demand increases. trueharvestseeds.orgearthone.io Therefore, developing sustainable sourcing and production methods is a critical future objective. Cultivation of Cochlearia officinalis under controlled conditions is a viable first step, allowing for a more reliable and environmentally sound supply. earthone.io

However, the most advanced and sustainable future approach lies in biotechnology. This compound is an isothiocyanate, which is formed from the enzymatic hydrolysis of a precursor molecule called a glucosinolate. nih.govruhr-uni-bochum.de The entire biosynthetic pathway for glucosinolates has been extensively studied. ruhr-uni-bochum.demdpi.com This knowledge opens the door for metabolic engineering and synthetic biology approaches to produce these compounds. nih.govnih.gov Future strategies could involve:

Metabolic Engineering in Plants: Overexpressing key genes in the glucosinolate biosynthesis pathway in Cochlearia officinalis or transferring the entire pathway to a high-biomass crop to increase yields. nih.gov

Microbial Production: Engineering microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) to produce the specific glucosinolate precursor of this compound. nih.govresearchgate.net These microbial cell factories can be grown in large-scale fermenters, offering a highly controlled, scalable, and sustainable production platform independent of agriculture. nih.gov

These biotechnological strategies represent a shift from traditional harvesting to modern, sustainable manufacturing, ensuring a stable supply of this compound for research and potential future applications. nih.gov

Interdisciplinary Approaches to this compound Research, Bridging Chemistry and Plant Biology

The future exploration of this compound will greatly benefit from interdisciplinary collaboration, particularly between chemists and plant biologists. Understanding the compound's natural context is essential for its effective application. Plant biologists can provide crucial insights into the biosynthesis, storage, and ecological role of this compound and its glucosinolate precursor in Cochlearia officinalis. mdpi.comresearchgate.net For instance, research into how the plant's "mustard oil bomb" defense system—where glucosinolates are hydrolyzed by the myrosinase enzyme upon tissue damage to release isothiocyanates—functions can inform extraction and stabilization techniques. researchgate.netmdpi.com

Chemists, in turn, can use this biological knowledge to devise efficient methods for synthesis, create derivatives with improved activity or stability, and design the chemical probes needed for target validation. nih.govrsc.org This synergy is essential for a comprehensive research program. For example, plant biologists might identify a particularly high-yielding cultivar of Cochlearia officinalis, while chemists develop optimized methods to extract and purify this compound from it. Similarly, understanding the enzymatic processes in the plant can inspire bio-mimetic synthetic strategies in the lab. This integration of disciplines is fundamental to unlocking the full potential of natural products like this compound, from sustainable production to mechanistic understanding and the development of novel applications. cancer.govnih.gov

Q & A

Basic Research Questions

Q. What experimental methods are employed for the synthesis and structural characterization of Cochlearine A?

- Methodology : this compound A (C₃₁H₂₉NO₆, MW 511.6 g/mol) is typically synthesized via multi-step organic reactions, including cycloaddition or esterification, followed by purification using column chromatography or HPLC. Structural confirmation relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for functional group identification and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula .

- Infrared Spectroscopy (IR) : Confirmation of carbonyl or amine groups .

Q. How is this compound A’s preliminary biological activity evaluated in in vitro studies?

- Assay Design :

- Dose-Response Curves : IC₅₀ values calculated using serial dilutions in cell-based assays (e.g., antiviral activity against HCV NS5B polymerase) .

- Control Groups : Negative (solvent controls) and positive controls (e.g., Sofosbuvir) to validate assay sensitivity .

Advanced Research Questions

Q. What methodological challenges arise in optimizing this compound A’s synthetic yield and scalability?

- Key Challenges :

- Regioselectivity : Competing reaction pathways may yield undesired isomers, requiring chiral catalysts or kinetic control .

- Purification : Low solubility in common solvents complicates HPLC separation; mixed-phase chromatography may improve resolution .

Q. How can researchers resolve contradictions in reported biological activities of this compound A across studies?

- Analytical Workflow :

Replication : Verify protocols (e.g., cell line authenticity, assay incubation time) .

Meta-Analysis : Pool data from independent studies to assess effect size heterogeneity .

Statistical Reconciliation : Apply mixed-effects models to account for variability in experimental conditions .

- Case Example : Discrepancies in IC₅₀ values may stem from differences in viral strain susceptibility or assay detection limits .

Q. What computational strategies predict this compound A’s target interactions and structure-activity relationships (SAR)?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to HCV NS5B polymerase .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess ligand-protein stability over 100-ns trajectories .

- SAR Optimization : QSAR models trained on bioactivity data to prioritize derivatives with improved potency .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.